molecular formula C12H10N2O2S B1460945 4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine CAS No. 100136-48-9

4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine

Cat. No. B1460945
CAS RN: 100136-48-9
M. Wt: 246.29 g/mol
InChI Key: VFRZHWUBUSHOHK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine, also known as MBTA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of benzofuran-based molecules and has shown promising results in various scientific research studies.

Scientific Research Applications

Synthesis of Biological Agents

A protocol for synthesizing derivatives of 4-(1-benzofuran-2-yl)-1,3-thiazol-2-amine as biological agents has been developed. These derivatives have shown promising antimicrobial and analgesic activities, indicating the compound's potential as a precursor in creating therapeutically useful agents (Bhovi K. Venkatesh, Y. Bodke, S. Biradar, 2010).

Antimicrobial Activity

The antimicrobial properties of 4-(7-Methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine derivatives have been a focal point of research. Studies have synthesized various derivatives, which demonstrated considerable antimicrobial activities. This suggests the compound's utility in designing new antimicrobial agents, potentially addressing the growing issue of antibiotic resistance (S. Shankerrao, Y. Bodke, S. Santoshkumar, 2017).

Anticancer Evaluation

Derivatives of this compound have been evaluated for their anticancer activity against various human cancer cell lines. The findings from these studies indicate that some derivatives exhibit good to moderate activity, suggesting potential applications in developing novel anticancer therapies (T. Yakantham, R. Sreenivasulu, R. Raju, 2019).

properties

IUPAC Name

4-(7-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O2S/c1-15-9-4-2-3-7-5-10(16-11(7)9)8-6-17-12(13)14-8/h2-6H,1H3,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFRZHWUBUSHOHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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